molecular formula C13H9Cl2N3O2S B2704408 2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-94-2

2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2704408
CAS No.: 866151-94-2
M. Wt: 342.19
InChI Key: YNXAVVKSGFKJBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiatriazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a benzothiatriazine core with various substituents. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, benzothiatriazine derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. For example, 3,4-dichlorobenzyl chloride, a related compound, is a liquid at room temperature with a boiling point of 122-124 °C/14 mmHg and a density of 1.411 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • Research into the synthesis and crystal structure determination of novel heterocyclic compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, provides a foundation for understanding the structural characteristics and potential reactivity of related compounds, including 2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione. The study detailed the synthesis process and elucidated the crystal and molecular structure through spectroscopy and X-ray diffraction, confirming the compound's tautomeric form in the solid state and its potential for antiproliferative activity against cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antimicrobial Activity

  • The development of new polynuclear heterocyclic compounds containing benzimidazole derivatives, from foundational structures similar to 2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione, has been explored for their antimicrobial activities. These compounds were synthesized and assessed for their efficacy against various bacterial strains, revealing some compounds with significant antimicrobial potential (Bassyouni et al., 2012).

Corrosion Inhibition

  • In materials science, derivatives of benzothiazole have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. By exploring the structure-activity relationships of these compounds, researchers aim to develop more effective corrosion inhibitors for industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzothiatriazine derivatives have been found to inhibit certain enzymes, acting as potential therapeutic agents .

Safety and Hazards

As with any chemical compound, handling “2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione” would require appropriate safety measures. For instance, 3,4-dichlorobenzyl chloride can cause severe skin burns and eye damage .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-10-6-5-9(7-11(10)15)8-18-17-16-12-3-1-2-4-13(12)21(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXAVVKSGFKJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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